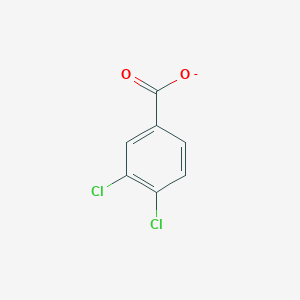

3,4-Dichlorobenzoate

Description

Significance of Halogenated Aromatic Compounds in Environmental Systems

Halogenated aromatic compounds (HACs) represent a large and varied group of chemicals that are a significant source of environmental pollution. scirp.orgresearchgate.net These compounds, which include substances like chlorinated and brominated biphenyls, naphthalenes, dibenzodioxins, and dibenzofurans, are widespread environmental contaminants. nih.gov Their presence in the environment is a cause for concern due to their potential toxicity and resistance to degradation. scirp.orgacs.org The stability of these compounds is attributed to the resonance energy and the inertness of their carbon-halogen, carbon-hydrogen, and carbon-carbon bonds. scirp.org This resistance to breakdown often leads to their accumulation in sediments and living organisms. scirp.org

The introduction of halogen atoms, such as chlorine or bromine, into an aromatic ring structure alters the electronic and steric properties of the original molecule, often making it more resistant to microbial attack. researchgate.netnih.gov Generally, the more halogen substituents a ring contains, the more resistant it is to decomposition. nih.gov The position and number of these halogen atoms significantly influence the chemical's behavior and fate in living systems. nih.gov Due to their stability and resistance to both chemical and biological degradation, many of these compounds can be widely disseminated in the environment. researchgate.net Atmospheric transport is a primary route for the global distribution of semi-volatile halogenated aromatics. rsc.org The primary method of their removal from the atmosphere is through oxidation by hydroxyl radicals. rsc.org

Overview of 3,4-Dichlorobenzoate as a Model Xenobiotic

This compound (3,4-DCBA) serves as a significant model molecule for studying the degradation of recalcitrant chloroaromatic xenobiotics. nih.govresearchgate.net Xenobiotics are chemical substances found within an organism that are not naturally produced or expected to be present within the organism. Chloroaromatic compounds, including 3,4-DCBA, are a major concern as environmental pollutants. scirp.orgnih.gov 3,4-DCBA is a product formed from the cometabolism of certain polychlorinated biphenyls (PCBs), such as 3,4-dichloro-substituted tetrachlorobiphenyls, by some bacteria. nih.govasm.org

The study of 3,4-DCBA degradation provides valuable insights into the bioremediation of sites contaminated with these persistent pollutants. nih.govontosight.ai For instance, research has investigated the degradation of 3,4-DCBA in various bioreactor systems, including coupled aerobic-anaerobic biofilm reactors, to enhance its breakdown. nih.govresearchgate.net The ability of certain microorganisms to utilize 3,4-DCBA as a sole source of carbon and energy has been a key area of research. researchgate.net For example, Corynebacterium jeikeium has been shown to degrade 3,4-DCBA, with optimal conditions for this process being identified. researchgate.net The study of such organisms and their enzymatic pathways is crucial for developing effective strategies to clean up environments contaminated with chloroaromatic compounds. ontosight.airesearchgate.net

Historical Context of Research on Dichlorobenzoate Degradation

Research into the bacterial degradation of monoaromatic compounds dates back several decades. nih.gov Early studies established that adding chlorinated substituents to an aromatic ring increases its resistance to microbial breakdown. nih.gov The ability of bacteria to degrade chlorobenzoates has been a significant area of focus, with 3-chlorobenzoate (B1228886) (3-CBA) often used as a model compound to understand the microbial decomposition of chloroaromatics and the enzymes involved. nih.gov The investigation into the degradation of dichlorobenzoates, such as 2,4-dichlorobenzoate (B1228512) and this compound, has built upon this foundational knowledge. creative-enzymes.comnih.govethz.ch

Early research focused on isolating and characterizing bacterial strains capable of degrading various chlorobenzoic acids (CBAs). researchgate.net Some studies demonstrated that certain microbial strains could grow on a range of mono- and dihalogenated CBAs. researchgate.net The discovery of different catabolic pathways, such as the chlorocatechol ortho-ring fission pathway and the 3-chlorobenzoate 3,4-(4,5)-dioxygenase pathway, has been crucial in understanding how these compounds are broken down. nih.gov Gene probes for these pathways have been used to study microbial populations in contaminated environments. nih.gov The cometabolism of dichlorobenzoates, where the degradation occurs in the presence of another growth-supporting substrate, has also been a significant area of investigation. oup.comnih.gov For example, Acinetobacter sp. strain 4-CB1 was found to cometabolize 3,4-DCBA in the presence of 4-chlorobenzoate (B1228818). oup.comnih.gov

The table below summarizes key research findings on the degradation of various dichlorobenzoate isomers by different microorganisms.

| Dichlorobenzoate Isomer | Microorganism(s) | Key Research Finding | Reference |

|---|---|---|---|

| This compound | Corynebacterium jeikeium | Can be used as a sole carbon and energy source; degradation involves a 1,2-dioxygenase and ortho ring-cleavage. | researchgate.net |

| This compound | Acinetobacter sp. strain 4-CB1 | Cometabolized in the presence of 4-chlorobenzoate, forming 3-chloro-4-hydroxybenzoate. | oup.comnih.gov |

| 2,4-Dichlorobenzoate | Corynebacterium sepedonicum KZ-4 | Degradation involves reductive dechlorination to 4-chlorobenzoate, followed by hydrolytic dechlorination. | wur.nl |

| 2,6-Dichlorobenzoate | Aminobacter sp. MSH1 | Mineralized via 2,6-dichlorobenzamide (B151250) (BAM) and 2,6-dichlorobenzoic acid (2,6-DCBA). | ebi.ac.uk |

| Various Dichlorobenzoates | Pristine soil communities | Generalist microbes dominate catabolic transformation, with 64% of 3-CBA degrading isolates also using this compound. | asm.org |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHHJAOJUJHJKD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Occurrence, Distribution, and Fate of 3,4 Dichlorobenzoate

Sources and Release Pathways in Anthropogenic Activities

3,4-Dichlorobenzoate (3,4-DCBA) is not a naturally occurring compound; its presence in the environment is a direct result of human activities. The primary sources of 3,4-DCBA are twofold: its formation as a degradation product of various chlorinated organic compounds and its use as an intermediate in industrial synthesis.

One significant pathway for the environmental release of 3,4-DCBA is through the breakdown of certain pesticides and industrial chemicals. For instance, it is a known metabolite in the aerobic degradation of some polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. ethz.ch Additionally, 3,4-DCBA can be formed from the degradation of the organophosphorus insecticide chlorfenvinphos and the fungicide propiconazole. The extensive use of these parent compounds in agriculture can lead to the widespread, albeit indirect, introduction of 3,4-DCBA into soil and water systems through runoff and leaching.

Industrial activities also contribute to the release of 3,4-DCBA. It serves as an intermediate in the manufacturing of a variety of products, including dyes, fungicides, acaricides, insecticides, and pharmaceuticals. mdpi.com During these manufacturing processes, there is a potential for the release of 3,4-DCBA into the environment through wastewater discharges, accidental spills, or improper disposal of chemical waste. The pyrolysis of certain plastics, such as PET, in the presence of chlorine-containing materials can also lead to the formation of 4-chlorobenzoic acid, a related compound, suggesting that similar processes could potentially generate dichlorinated analogs.

| Source Category | Specific Examples | Primary Release Pathway |

| Degradation Product | Polychlorinated Biphenyls (PCBs) | Microbial degradation in soil and sediment |

| Chlorfenvinphos (insecticide) | Microbial and chemical degradation in soil and water | |

| Propiconazole (fungicide) | Microbial and chemical degradation in soil and water | |

| Industrial Intermediate | Dyes, other pesticides, pharmaceuticals | Industrial wastewater effluent, accidental spills |

Environmental Compartmentalization and Transport Mechanisms

Once released into the environment, the distribution of this compound among different environmental compartments—soil, water, and air—is governed by its physicochemical properties. A key parameter influencing this partitioning is the octanol-water partition coefficient (Kow), which for 3,4-dichlorobenzoic acid has a calculated XLogP3 value of 4.1. This relatively high value indicates a tendency for the compound to sorb to organic matter in soil and sediment rather than remaining dissolved in water.

This sorption behavior significantly impacts its mobility. In terrestrial environments, 3,4-DCBA is likely to be retained in the upper soil layers, particularly those with high organic content. This reduces its potential for leaching into groundwater. However, soil erosion can lead to the transport of sorbed 3,4-DCBA to nearby aquatic ecosystems.

In aquatic systems, 3,4-DCBA will partition between the water column and sediment. Due to its hydrophobicity, a significant fraction is expected to accumulate in the sediment, where it can persist. Transport in the aqueous phase will primarily occur through dissolution in water, with its mobility being influenced by factors such as water flow and the presence of suspended particulate matter to which it can adsorb. Volatilization from water surfaces is not anticipated to be a major transport pathway for 3,4-dichlorobenzoic acid due to its low vapor pressure.

Abiotic Transformation Processes in Natural Environments

The degradation of this compound by sunlight, or photolysis, is a potential abiotic transformation pathway in the environment. Generally, aromatic compounds can undergo photodegradation through direct absorption of UV radiation or indirect photosensitized reactions. For chlorinated aromatic acids, photolysis can lead to the cleavage of the carbon-chlorine bond, a critical step in their degradation.

However, specific experimental studies detailing the photolytic degradation pathways and rates for this compound in environmental matrices are not extensively available in the reviewed scientific literature. For the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), photolysis in sunlit surface waters is considered an important environmental fate process. It is plausible that 3,4-DCBA undergoes similar photolytic reactions, likely involving hydroxyl radicals, which are highly reactive species present in the environment. These reactions could lead to the hydroxylation of the aromatic ring and eventual dechlorination. The efficiency of this process would be influenced by factors such as water clarity, depth, and the presence of photosensitizing substances like dissolved organic matter.

Chemical hydrolysis is another abiotic process that can contribute to the transformation of organic compounds in the environment. This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. For this compound, which is a carboxylic acid, hydrolysis of the aromatic ring structure itself is not a significant degradation pathway under typical environmental pH and temperature conditions.

However, if this compound were to form esters or amides through reactions with other environmental constituents, these derivatives would be susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH, with reactions often being catalyzed by acidic or basic conditions. For instance, the hydrolysis of ester linkages is generally faster in alkaline environments.

Specific rate constants and detailed non-biological transformation pathways for this compound under various environmental conditions are not well-documented in the available scientific literature. It is generally considered to be relatively stable to hydrolysis in its dissociated acid form.

Persistence and Bioavailability in Diverse Ecosystems

The persistence of this compound in the environment is a key factor in determining its potential for long-term ecological impact. Persistence is a function of its resistance to both abiotic and biotic degradation processes. While specific, reliable environmental half-life data for this compound in soil and water from non-excluded sources are limited, its chemical structure as a chlorinated aromatic acid suggests a degree of recalcitrance.

Studies on the biodegradation of chlorobenzoic acids have shown that they can be utilized by various microorganisms as a source of carbon and energy. For example, Enterobacter aerogenes has been shown to be capable of partially degrading 3,4-dichlorobenzoic acid. aabu.edu.jo This indicates that under favorable conditions, such as the presence of adapted microbial populations and suitable environmental parameters (e.g., pH, temperature, nutrient availability), 3,4-DCBA is not completely persistent and can be subject to microbial breakdown. For the related compound 4-chlorobenzoic acid, a half-life of 235 days has been reported in anaerobic sediment, suggesting that dichlorinated benzoic acids may also exhibit significant persistence, particularly in anoxic environments. nih.gov

Microbial Biotransformation and Biodegradation Pathways of 3,4 Dichlorobenzoate

Aerobic Degradation Mechanisms

The aerobic breakdown of 3,4-dichlorobenzoate is initiated by oxygenase enzymes, which catalyze the incorporation of molecular oxygen into the aromatic ring, making it susceptible to further degradation. This initial attack is the rate-limiting step and dictates the subsequent metabolic route.

The first stage in the aerobic catabolism of this compound involves the enzymatic hydroxylation of the benzene (B151609) ring. This is typically achieved through the action of dioxygenase or dehalogenase enzymes, which leads to the formation of hydroxylated intermediates like chlorinated catechols or hydroxybenzoates.

Certain bacterial strains can transform this compound (3,4-DCB) into less chlorinated, hydroxylated compounds. For example, Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (B1228818), is capable of cometabolizing 3,4-DCB to 3-chloro-4-hydroxybenzoate (3-C-4-OHB). nih.gov This transformation product, 3-C-4-OHB, can then serve as a growth substrate for the organism. nih.gov The initial dechlorination step is catalyzed by a 4-CB dehalogenase. nih.gov Further metabolism of 3,4-DCB and 3-C-4-OHB by this strain can lead to the formation of 4-carboxy-1,2-benzoquinone as a transient intermediate. nih.govoup.com However, the degradation of this compound in Acinetobacter sp. strain 4CB1 has been noted to proceed via two ring dehalogenations to first 3-chloro-4-hydroxybenzoate and then to 4-carboxy-benzoquinone. researchgate.net Despite being able to catabolize the intermediate, the strain could not use this compound as a sole carbon source because the compound was unable to induce the required 4-CB dehalogenase for the initial dehalogenation. nih.gov

A key enzyme in the degradation of this compound is this compound-4,5-oxygenase. ontosight.ai This enzyme is classified as a dioxygenase and catalyzes the incorporation of molecular oxygen directly into the this compound molecule. ontosight.ai The reaction involves the dioxygenation of this compound, which results in the formation of 4,5-dihydroxy-3,4-dichlorobenzoate. ontosight.ai This step is crucial in the aerobic degradation pathway, as it prepares the chlorinated aromatic ring for subsequent cleavage. ontosight.ai The enzyme demonstrates high specificity for its substrate, this compound, making it an efficient catalyst for the initial step in the bioremediation of this specific pollutant. ontosight.ai

Table 1: Key Enzymes and Metabolites in the Initial Aerobic Degradation of this compound

| Initial Substrate | Key Enzyme/Reaction | Intermediate Metabolite(s) | Organism Example |

|---|---|---|---|

| This compound | 4-CB dehalogenase | 3-chloro-4-hydroxybenzoate | Acinetobacter sp. strain 4-CB1 nih.gov |

| This compound | This compound-4,5-Oxygenase | 4,5-dihydroxy-3,4-dichlorobenzoate | Not specified ontosight.ai |

Following the initial hydroxylation, the dihydroxylated aromatic ring of the resulting catecholic intermediates is cleaved. This is a critical step that breaks the aromaticity and leads to the formation of aliphatic acids that can enter central metabolic cycles. The cleavage can occur through two primary mechanisms: ortho-cleavage or meta-cleavage.

The ortho-cleavage, or intradiol, pathway involves the breaking of the bond between the two adjacent hydroxyl-bearing carbon atoms of the catechol intermediate. nih.gov This reaction is catalyzed by catechol 1,2-dioxygenases. nih.gov In the degradation of this compound by Corynebacterium jeikeium, only 1,2-dioxygenase activity was detected, indicating that the aromatic ring cleavage proceeds exclusively through the ortho pathway. researchgate.net This pathway converts chlorocatechols into chlorinated cis,cis-muconic acids. researchgate.net These products are then further metabolized, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. asm.org The ortho-cleavage pathway is common in the degradation of chlorocatechols as it generally avoids the formation of dead-end or toxic products. nih.govoup.com For instance, the degradation of protocatechuate, a related dihydroxybenzoate, can be cleaved by protocatechuate 3,4-dioxygenase to form 3-carboxy-cis,cis-muconate, which is a typical ortho-cleavage product. wikipedia.org

The meta-cleavage, or extradiol, pathway involves the cleavage of the aromatic ring at a bond adjacent to one of the hydroxyl groups. This pathway is catalyzed by catechol 2,3-dioxygenases. core.ac.uk While effective for many non-chlorinated aromatic compounds, the meta-cleavage pathway is often considered nonproductive for chlorinated catechols. nih.gov The meta-cleavage of 3-chlorocatechol, for example, can lead to the formation of 5-chloroformyl-2-hydroxypenta-2,4-dienoic acid, an acyl halide that acts as a potent inhibitor and causes suicide inactivation of the catechol 2,3-dioxygenase enzyme. core.ac.ukoup.com However, meta-cleavage pathways are central to the degradation of other aromatic compounds. researchgate.net For instance, the protocatechuate 4,5-cleavage pathway is a key meta-cleavage route for the degradation of various aromatic compounds, where protocatechuate 4,5-dioxygenase cleaves the ring to form 4-carboxy-2-hydroxymuconate semialdehyde. researchgate.net

Table 2: Ring-Cleavage Pathways for Metabolites of this compound

| Cleavage Pathway | Substrate Type | Key Enzyme Type | Product Type | Organism Example |

|---|---|---|---|---|

| Ortho-Cleavage (Intradiol) | Chlorocatechols | Catechol 1,2-dioxygenase | Chlorinated cis,cis-muconic acids | Corynebacterium jeikeium researchgate.net |

Dehalogenation Processes and Inorganic Chloride Release

The initial and critical step in the aerobic biodegradation of many chlorinated aromatic compounds is dehalogenation, the process of removing chlorine atoms from the aromatic ring. This is often accompanied by the release of inorganic chloride ions, a measurable indicator of degradation.

In the case of this compound, the dehalogenation process can be complex. For instance, the degradation of 3,4-DCBA by Corynebacterium jeikeium involves the release of chloride, with the rate of release corresponding to the rate of substrate consumption. researchgate.net Studies have shown that the consumption of 3,4-DCBA is paralleled by the release of chloride ions. researchgate.net The initial dehalogenation of 3,4-DCBA is catalyzed by a 4-CB dehalogenase, an enzyme that is inducible by specific chlorinated substrates. nih.govsigmaaldrich.com

The mechanism of dehalogenation can vary. One common route is hydrolytic dehalogenation, where a chlorine atom is replaced by a hydroxyl group derived from water. semanticscholar.org This process is often mediated by specific enzymes. For example, 4-chlorobenzoyl-CoA dehalogenase catalyzes the conversion of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA with the release of a chloride ion. semanticscholar.org The catalytic mechanism involves the formation of an aryl-enzyme covalent intermediate through nucleophilic aromatic substitution. semanticscholar.org

The release of inorganic chloride is a key indicator of successful dehalogenation and subsequent degradation. In a coculture of Acinetobacter sp. strain P6 and Acinetobacter sp. strain 4CB1, 4-chlorobenzoate, a metabolite of 4,4'-dichlorobiphenyl, was converted to inorganic chloride. asm.orgnih.gov

Subsequent Metabolization to Central Metabolic Intermediates (e.g., via protocatechuate pathway)

Following dehalogenation, the resulting dearomatized ring is further metabolized and channeled into central metabolic pathways, such as the Krebs cycle. A key intermediate in this process is often protocatechuate.

In many aerobic bacterial species, the degradation of hydroxylated benzoates proceeds through the formation of protocatechuate. researchgate.net For example, 4-hydroxybenzoate (B8730719) is hydroxylated to protocatechuate by the enzyme 4-HBA-3-monooxygenase-hydroxylase. researchgate.net This protocatechuate then undergoes oxygenolytic cleavage by either protocatechuate 3,4-dioxygenase or protocatechuate 4,5-dioxygenase, leading to products that can enter the tricarboxylic acid cycle. researchgate.net

Cell extracts of Acinetobacter sp. strain 4CB1 have been shown to oxidize 4-hydroxybenzoate to protocatechuate via an NADH-dependent monooxygenase. asm.orgnih.gov This protocatechuate is then subject to oxidation by both ortho- and meta-protocatechuate dioxygenase reactions. asm.orgnih.gov However, it is noteworthy that in the cometabolism of 3,4-DCB by Acinetobacter sp. strain 4-CB1, the intermediate 3-chloro-4-hydroxybenzoate is not metabolized via the protocatechuate pathway. nih.govsigmaaldrich.com This suggests that alternative pathways exist for the further degradation of certain chlorinated intermediates.

The conversion of various aromatic compounds into central metabolites like pyruvate (B1213749) and oxaloacetate can occur through the protocatechuate 4,5-cleavage pathway. researchgate.net

Anaerobic Degradation Mechanisms

Under anoxic conditions, microorganisms employ different strategies to degrade this compound, primarily involving reductive processes.

Reductive Dechlorination Processes

Reductive dechlorination is a key mechanism in the anaerobic breakdown of chlorinated aromatic compounds. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This differs from aerobic dehalogenation, which is typically oxidative or hydrolytic. nih.gov

Several anaerobic bacteria are capable of reductive dehalogenation. nih.gov For instance, the phototrophic bacterium Rhodopseudomonas palustris degrades 3-chlorobenzoate (B1228886) via a reductive dechlorination route where a CoA thioester of the compound is the substrate for dehalogenation. nih.gov While this specific study focused on 3-chlorobenzoate, it highlights a potential mechanism for other chlorinated benzoates.

The bacterium Desulfomonile tiedjei is known to reductively dechlorinate meta-chlorobenzoates. nih.gov Studies with this organism using deuterated water (D₂O) have shown that deuterium (B1214612) is incorporated exclusively at the position where dechlorination occurs, providing insight into the reaction mechanism. nih.gov This suggests a direct replacement of the chlorine atom without significant rearrangement of the aromatic ring. nih.gov

Other Anoxic Transformation Pathways (e.g., 4-carboxy-1,2-benzoquinone accumulation)

Besides reductive dechlorination, other transformation pathways for this compound exist under anaerobic conditions. A notable example is the formation of 4-carboxy-1,2-benzoquinone.

When resting cells of Acinetobacter sp. strain 4CB1 were incubated anaerobically with this compound, they accumulated 4-carboxy-1,2-benzoquinone as the final product. asm.orgnih.gov This intermediate was also observed during aerobic and anaerobic incubations with 3,4-DCB and 3-chloro-4-hydroxybenzoate. nih.govsigmaaldrich.com The accumulation of this quinone can have inhibitory effects on the metabolism of other substrates. oup.com

The formation of 4-carboxy-1,2-benzoquinone represents a significant transformation pathway for this compound under anoxic conditions, even in facultative anaerobes like Acinetobacter. asm.orgnih.gov

Cometabolic Transformations of this compound

Cometabolism is a phenomenon where a microorganism transforms a compound (the cometabolite) from which it gains no energy, in the presence of a growth-supporting substrate. This compound is often degraded through such a process.

Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (4-CB) as a primary substrate, can cometabolize this compound (3,4-DCB). nih.govsigmaaldrich.com The product of this cometabolism is 3-chloro-4-hydroxybenzoate (3-C-4-OHB), which can then be used as a growth substrate by the bacterium. nih.govsigmaaldrich.com Interestingly, this cometabolic activity was not observed when the bacterium was grown on benzoate (B1203000), indicating a degree of specificity in the induction of the necessary enzymes. nih.govsigmaaldrich.com

Substrate Specificity and Induction Phenomena

The enzymes involved in the cometabolism of this compound exhibit substrate specificity and are often inducible. The initial dechlorination of 3,4-DCB is catalyzed by the 4-CB dehalogenase, which is induced by 4-chlorobenzoate. nih.govsigmaaldrich.com A separate, soluble dehalogenase is responsible for the subsequent dechlorination of 3-chloro-4-hydroxybenzoate. nih.govsigmaaldrich.com

Both of these dehalogenases are inducible by their respective chlorinated substrates. nih.govsigmaaldrich.com However, 3,4-DCB itself appears unable to induce the 4-CB dehalogenase required for its initial transformation. nih.govsigmaaldrich.com This highlights a key aspect of cometabolism: the presence of a suitable primary substrate is crucial for the induction of enzymes that can act on the cometabolite.

Furthermore, the intermediates of cometabolism can themselves interact with the metabolic machinery. For example, 3-chloro-4-hydroxybenzoate acts as a pseudosubstrate for 4-hydroxybenzoate monooxygenase, causing the consumption of oxygen and NADH without being hydroxylated. nih.govsigmaaldrich.com Additionally, 3,4-DCB can act as a competitive inhibitor of 4-CB metabolism. oup.com The subsequent intermediate, 4-carboxy-1,2-benzoquinone, also exhibits inhibitory effects. oup.com

Data Tables

Table 1: Microbial Strains and their Role in this compound Degradation

| Microbial Strain | Degradation Condition | Key Transformation/Metabolite | Reference |

| Corynebacterium jeikeium | Aerobic | Dehalogenation, chloride release | researchgate.net |

| Acinetobacter sp. strain 4-CB1 | Aerobic (Cometabolism with 4-chlorobenzoate) | 3-chloro-4-hydroxybenzoate | nih.govsigmaaldrich.com |

| Acinetobacter sp. strain 4-CB1 | Anaerobic | 4-carboxy-1,2-benzoquinone | asm.orgnih.gov |

| Rhodopseudomonas palustris | Anaerobic (on 3-chlorobenzoate) | Reductive dechlorination of CoA thioester | nih.gov |

| Desulfomonile tiedjei | Anaerobic | Reductive dechlorination of meta-chlorobenzoates | nih.gov |

Table 2: Key Enzymes in this compound Degradation Pathways

| Enzyme | Function | Inducing Substrate | Reference |

| 4-CB dehalogenase | Initial dechlorination of 3,4-DCB | 4-chlorobenzoate | nih.govsigmaaldrich.com |

| Soluble dehalogenase | Dechlorination of 3-chloro-4-hydroxybenzoate | 3-chloro-4-hydroxybenzoate | nih.govsigmaaldrich.com |

| 4-hydroxybenzoate monooxygenase | Oxidation of 4-hydroxybenzoate | - | asm.orgnih.gov |

| Protocatechuate dioxygenases | Ring cleavage of protocatechuate | - | asm.orgnih.gov |

| 4-chlorobenzoyl-CoA dehalogenase | Hydrolytic dehalogenation | - | semanticscholar.org |

Inhibitory Substrate Interactions in Cometabolism

Cometabolism is a phenomenon where microorganisms transform a compound (the cosubstrate), like 3,4-DCB, without being able to use it as a primary source of carbon and energy. This process relies on the presence of a primary growth substrate. However, the cosubstrate or its metabolic intermediates can sometimes interfere with the metabolism of the primary substrate, leading to inhibitory effects.

Detailed studies involving Acinetobacter sp. strain 4-CB1, which cometabolizes 3,4-DCB in the presence of 4-chlorobenzoate (4-CB) as the growth substrate, have revealed several layers of inhibitory interactions. oup.comresearchgate.net In this bacterium, 3,4-DCB itself acts as a competitive inhibitor of 4-CB metabolism. oup.comresearchgate.net This means that 3,4-DCB competes with 4-CB for the active site of the same enzyme. Furthermore, 3,4-DCB also exhibits substrate inhibition on its own transformation, where high concentrations of the compound slow down its own degradation rate. oup.comresearchgate.net

The metabolic intermediates formed during the cometabolism of 3,4-DCB can also be potent inhibitors. researchgate.net The initial product, 3-chloro-4-hydroxybenzoate (3-C-4-OHB), competitively inhibits the enzyme 4-hydroxybenzoate monooxygenase. oup.comresearchgate.net It acts as a pseudosubstrate, causing the consumption of oxygen and NADH without being hydroxylated itself. nih.gov A subsequent intermediate, 4-carboxy-1,2-benzoquinone, has been shown to uncompetitively inhibit the metabolism of the primary substrate, 4-CB, in resting cell incubations. oup.comresearchgate.net These inhibitory actions highlight the complexity of cometabolic processes, where the presence of the cosubstrate and its byproducts can negatively impact the primary metabolic activity of the microorganism. oup.comresearchgate.net

Table 1: Inhibitory Interactions in the Cometabolism of this compound by Acinetobacter sp. strain 4-CB1

| Inhibitor | Affected Enzyme/Process | Type of Inhibition | Inhibition Constant (Kᵢ) | Notes |

|---|---|---|---|---|

| This compound (3,4-DCB) | 4-CB Metabolism | Competitive | - | 3,4-DCB competes with the primary growth substrate, 4-CB. oup.com |

| This compound (3,4-DCB) | Own Metabolism | Substrate Inhibition | 800 µM | High concentrations of 3,4-DCB inhibit its own breakdown. oup.comresearchgate.net |

| 3-Chloro-4-hydroxybenzoate (3-C-4-OHB) | 4-Hydroxybenzoate Monooxygenase | Competitive (Pseudosubstrate) | 7.3 µM | An intermediate of 3,4-DCB metabolism inhibits a key enzyme in the pathway. oup.comresearchgate.netresearchgate.net |

| 4-Carboxy-1,2-benzoquinone | 4-CB Metabolism | Uncompetitive | - | A sequential intermediate inhibits the metabolism of the primary growth substrate. oup.comresearchgate.net |

Data sourced from studies on Acinetobacter sp. strain 4-CB1. oup.comresearchgate.netresearchgate.net

Microbial Consortia and Synergistic Degradation Mechanisms

The complete mineralization of complex and recalcitrant pollutants like this compound in the environment is often accomplished not by a single microbial species, but by the synergistic action of a microbial consortium. nih.gov Microbial consortia consist of multiple species that work together, with the metabolic activities of one group complementing another. ijalsr.org This collaboration allows for the degradation of compounds that may be toxic or non-metabolizable by individual strains. researchgate.net

The key advantages of using a microbial consortium for bioremediation include:

Enhanced Metabolic Capacity : Different species can possess different enzymes, allowing for a wider range of substrates to be attacked and for more complete degradation pathways. nih.gov

Increased Resilience : Consortia are often more resilient to environmental fluctuations and toxic shocks than monocultures. ijalsr.org

Similarly, the degradation of 3,4-DCB can be facilitated by a consortium where different members carry out specific steps. For instance, one organism might perform the initial dehalogenation steps, while another metabolizes the resulting intermediates. When resting cells of Acinetobacter sp. strain 4CB1 were incubated anaerobically with this compound, they produced 4-carboxy-1,2-benzoquinone as a final product. asm.orgasm.org A complete degradation pathway would require other members of a consortium to further break down this intermediate. Such synergistic interactions are crucial for the effective bioremediation of sites contaminated with chlorinated aromatic compounds. nih.gov

Table 2: Illustrative Synergistic Roles in a Hypothetical 3,4-DCB Degrading Consortium

| Microbial Member (Functional Role) | Degradation Step | Substrate(s) | Product(s) |

|---|---|---|---|

| Primary Degrader (e.g., Acinetobacter sp.) | Cometabolism / Initial Attack | This compound | 3-Chloro-4-hydroxybenzoate, 4-Carboxy-1,2-benzoquinone |

| Intermediate Specialist (e.g., Pseudomonas sp.) | Ring Cleavage | 3-Chloro-4-hydroxybenzoate | Chloro-aliphatic acids |

| Detoxifier / Mineralizer (e.g., various bacteria) | Dehalogenation & Central Metabolism | Chloro-aliphatic acids | CO₂, H₂O, Chloride ions |

This table represents a hypothetical model of synergistic degradation based on established microbial capabilities.

Enzymatic Mechanisms and Biochemical Characterization of 3,4 Dichlorobenzoate Catabolism

Characterization of Key Enzymes Involved in Initial Substrate Attack

The initial enzymatic assault on 3,4-DCBA is carried out by several classes of enzymes. These include dioxygenases that incorporate oxygen into the aromatic ring, dehalogenases that remove chlorine substituents, and ligases that activate the molecule for subsequent reactions.

Dichlorobenzoate dioxygenases are critical enzymes that initiate the aerobic degradation of 3,4-DCBA by incorporating both atoms of molecular oxygen into the aromatic ring. wur.nl This reaction destabilizes the stable ring structure, making it susceptible to cleavage.

A key example is 3,4-dichlorobenzoate-4,5-oxygenase , which catalyzes the dioxygenation of 3,4-DCBA to produce 4,5-dihydroxy-3,4-dichlorobenzoate. ontosight.ai This enzyme is highly specific for its substrate and is a crucial component in the bioremediation potential of certain microbes. ontosight.ai In some bacteria, such as Corynebacterium jeikeium, dioxygenase activity is induced by the presence of 3,4-DCBA. researchgate.net Studies on this bacterium detected 1,2-dioxygenase activity, indicating that the degradation proceeds through an ortho-cleavage pathway. researchgate.net

Another related enzyme, protocatechuate 3,4-dioxygenase , is involved in the later stages of the degradation pathway of various aromatic compounds, including dichlorobenzoates. creative-enzymes.com After initial enzymes convert 3,4-DCBA into protocatechuate, this dioxygenase cleaves the aromatic ring of its substrate. creative-enzymes.com The gene cluster cbaABC in some bacteria encodes a three-component dioxygenase system that can initiate the degradation of both 3-chlorobenzoate (B1228886) (3-CBA) and 3,4-DCBA, converting them to protocatechuic acid. nih.gov

Dehalogenases catalyze the critical step of removing chlorine atoms from the aromatic ring, a key detoxification reaction. This can occur through two primary mechanisms: hydrolytic or reductive dehalogenation.

Hydrolytic Dehalogenation involves the replacement of a halogen with a hydroxyl group derived from a water molecule. wur.nl In some pathways, 3,4-DCBA is first converted to its CoA thioester before dehalogenation occurs. For example, the degradation of 2,4-dichlorobenzoate (B1228512) can proceed via the formation of 4-chlorobenzoyl-CoA, which is then hydrolytically dehalogenated by 4-chlorobenzoyl-CoA dehalogenase to form 4-hydroxybenzoyl-CoA. qmul.ac.ukresearchgate.net This enzyme specifically targets the chlorine at the 4-position. qmul.ac.uk In Acinetobacter sp. strain 4CB1, a hydrolytic dehalogenase was identified that acts on 3,4-diCBA. wur.nl

Reductive Dehalogenation involves the replacement of a halogen with a hydrogen atom. This process is common in anaerobic bacteria. The phototrophic bacterium Rhodopseudomonas palustris metabolizes 3-chlorobenzoate by first converting it to 3-chlorobenzoyl-CoA and then reductively dehalogenating the thioester to benzoyl-CoA. nih.gov This highlights a pathway where the CoA thioester, not the free acid, is the substrate for reductive dehalogenation. nih.gov Similarly, the anaerobic bacterium Desulfomonile tiedjei is known to reductively dechlorinate halobenzoates, including the removal of the meta-chlorine from this compound. researchgate.net In certain coryneform bacteria, an NADPH-dependent reductive dechlorination of 2,4-dichlorobenzoyl-CoA to 4-chlorobenzoyl-CoA has been observed. researchgate.netnih.gov

Aromatic acid:CoA ligases, also known as aryl-CoA ligases, are a class of enzymes that activate aromatic acids by catalyzing the formation of a thioester bond with coenzyme A. asm.orgasm.org This activation is often a prerequisite for subsequent reactions like dehalogenation or ring reduction, particularly in anaerobic pathways. nih.govasm.org These enzymes belong to the adenylate-forming enzyme superfamily and are dependent on ATP and Mg²⁺. asm.orgasm.org

The 4-chlorobenzoate (B1228818):CoA ligase (CBL) from Alcaligenes sp. strain ALP83 is a well-studied example. acs.orgnih.gov While its primary substrate is 4-chlorobenzoate, it has been the subject of intensive research to broaden its specificity. acs.orgnih.govnih.gov Wild-type CBL is an ineffective catalyst for the thioesterification of 3,4-DCBA because the substrate is a poor fit for the enzyme's active site. acs.orgnih.gov The activation of xenobiotic acids like 3,4-DCBA to their CoA esters is a common strategy in both aerobic and anaerobic degradation pathways. asm.org

| Enzyme Class | Specific Enzyme Example | Function | Organism Example | Reference |

|---|---|---|---|---|

| Dioxygenase | This compound-4,5-oxygenase | Incorporates O₂ into the aromatic ring | Not specified | ontosight.ai |

| Dioxygenase | CBA (B1682559) ABC dioxygenase | Converts 3,4-DCBA to protocatechuate | Pseudomonas sp. | nih.gov |

| Dehalogenase (Hydrolytic) | 4-chlorobenzoyl-CoA dehalogenase | Removes chlorine from 4-chlorobenzoyl-CoA | Pseudomonas sp. CBS-3, Arthrobacter sp. 4-CB1 | qmul.ac.uk |

| Dehalogenase (Reductive) | 3-chlorobenzoate-reductive dehalogenase | Removes chlorine from 3-chlorobenzoyl-CoA | Rhodopseudomonas palustris, Desulfomonile tiedjei | nih.govnih.gov |

| Ligase | 4-chlorobenzoate:CoA ligase | Activates chlorobenzoates to their CoA esters | Alcaligenes sp. strain ALP83 | acs.orgnih.gov |

Functional and Structural Studies of Enzyme Active Sites

Understanding the three-dimensional structure of enzyme active sites and how substrates bind is fundamental to elucidating catalytic mechanisms and enabling rational enzyme design.

The catalytic efficiency of an enzyme is intimately linked to the precise interactions between the substrate and the amino acid residues within the active site.

For Aromatic Acid:CoA Ligases , the binding of the substrate is the first step in a two-part reaction. In the case of 4-chlorobenzoate:CoA ligase (CBL), 3,4-DCBA is a poor substrate for the wild-type enzyme. acs.orgnih.gov Structural analysis revealed that a large hydrophobic residue, Isoleucine-303 (Ile303), packs against the meta-position of the aromatic ring. acs.orgnih.govnih.gov This creates steric hindrance for substrates like 3,4-DCBA that have a chlorine atom at the C(3) position, preventing optimal binding and catalysis. acs.org

For Halobenzoate Dehalogenases , the mechanism dictates the binding orientation. In the reductive dehalogenase from Desulfomonile tiedjei, the enzyme is a membrane-associated protein that consists of two subunits and likely contains a heme cofactor, as suggested by its absorbance spectrum. nih.gov The reaction requires a reducing agent, indicating an electron transfer-based mechanism for chlorine removal. nih.gov

The mechanism for Dioxygenases involves the binding of both the aromatic substrate and molecular oxygen. ontosight.ai The enzyme facilitates the attack of oxygen on the electron-rich aromatic ring, leading to the formation of an unstable cis-dihydrodiol intermediate which is then rearomatized by a dehydrogenase. wur.nl

Rational enzyme design uses knowledge of an enzyme's structure and mechanism to introduce specific mutations that alter its properties, such as substrate specificity. frontiersin.org This approach has been successfully applied to engineer 4-chlorobenzoate:CoA ligase (CBL) to enhance its activity towards unnatural substrates like 3,4-DCBA. acs.orgnih.gov

The goal was to modify the substrate-binding pocket to better accommodate 3,4-DCBA without disrupting the catalytic machinery. acs.orgnih.gov Since the Ile303 residue was identified as the primary steric block, it was targeted for mutation. acs.orgnih.govnih.gov By truncating this residue—replacing it with smaller amino acids like alanine (B10760859) (I303A) or glycine (B1666218) (I303G)—the space in the active site was increased. acs.orgnih.gov This modification allowed 3,4-DCBA to bind more productively, resulting in an approximately 100-fold enhancement in the rate of CoA thioesterification. acs.orgnih.govnih.gov The crystal structures of these mutant enzymes bound to 3,4-DCBA were determined, validating the structural basis for the enhanced activity. acs.orgnih.govebi.ac.uk These structures have been deposited in the Protein Data Bank under accession codes such as 2QWO and 2QVY. acs.org

Further engineering of the CBL I303A mutant to improve its activity towards 3-chlorobenzoate led to the creation of a triple mutant, F184W/I303A/V209T, which showed a 54-fold improvement in catalytic efficiency for that substrate. acs.orgnih.gov These studies demonstrate the plasticity of the ligase's catalytic scaffold and prove that rational design, guided by structural and kinetic analyses, is a powerful strategy for expanding the substrate range of enzymes for bioremediation applications. acs.orgnih.govmdpi.com

| Enzyme | Substrate | Mutation | Observed Improvement | Reference |

|---|---|---|---|---|

| CBL | This compound | I303A | ~100-fold enhancement in thioesterification rate | acs.orgnih.govnih.gov |

| CBL | This compound | I303G | ~100-fold enhancement in thioesterification rate | acs.orgnih.govnih.gov |

| CBL | 3-Chlorobenzoate | F184W/I303A/V209T | 54-fold improvement in catalytic efficiency (kcat/Km) | acs.orgnih.gov |

Regulation of Enzyme Activity and Gene Expression

The catabolism of this compound and related chlorinated aromatic compounds is a tightly regulated process in bacteria, ensuring that the necessary enzymes are synthesized only when their substrates are present. This regulation occurs primarily at the level of gene transcription and involves a sophisticated interplay of regulatory proteins, inducer molecules, and specific DNA sequences.

The genetic systems responsible for degrading chlorobenzoates are often organized into operons, which are clusters of genes transcribed as a single unit. The expression of these operons is typically controlled by dedicated regulatory proteins that can act as either repressors or activators.

In Comamonas testosteroni BR60, the cbaABC operon, which encodes enzymes for the initial steps in the degradation of 3-chlorobenzoate (3-CBA), 4-chlorobenzoate (4-CBA), and this compound, is controlled by a repressor protein called CbaR. nih.govasm.org CbaR belongs to the MarR family of transcriptional regulators. nih.govasm.org It binds to the promoter region of the cbaA gene, preventing transcription in the absence of an inducer. nih.govasm.org The presence of 3-CBA, even at low concentrations, induces the expression of the operon by interfering with the binding of CbaR to the promoter. nih.govasm.org Interestingly, benzoate (B1203000), which is not a substrate for the CbaABC enzyme system, can act as a gratuitous inducer, while compounds like 3-hydroxybenzoate can enhance the binding of the CbaR repressor. nih.gov

In contrast, the degradation pathway in Burkholderia sp. NK8 is under positive control. microbiologyresearch.org Here, the cbeABCD genes, which are involved in the breakdown of chlorobenzoates, are activated by the LysR-type transcriptional regulator (LTTR), CbeR. microbiologyresearch.org The expression of these catabolic genes is induced by 3-CB, 4-CB, and benzoate. microbiologyresearch.org However, 2-chlorobenzoate (B514982) (2-CB) is not recognized by the CbeR protein as an inducer. microbiologyresearch.org This regulatory specificity explains why the organism cannot grow on 2-CB, despite possessing a dioxygenase capable of transforming it. microbiologyresearch.org

The complexity of regulation is further highlighted by the interplay between different catabolic modules. In Ralstonia eutropha JMP134, which can degrade 3-chlorobenzoate using chromosomally encoded genes and the pJP4 plasmid-encoded tfd genes, the introduction of the xyl gene module from the TOL plasmid can expand its substrate range. nih.govnih.gov This engineered strain gained the ability to grow on 4-chlorobenzoate and 3,5-dichlorobenzoate. nih.gov Growth on 3,5-dichlorobenzoate was unexpected because it is not a known inducer for the XylS regulatory protein that controls the xyl genes. nih.gov This suggests the presence of a native, chromosome-encoded regulator in R. eutropha with a different inducer profile that can activate the introduced genes. nih.gov

Studies on the TOL plasmid's XylS regulator have shown that its specificity can be altered through mutation. While the wild-type XylS protein is activated by benzoates, specific mutants can be induced by a wider range of compounds, including this compound. pnas.org This demonstrates the evolutionary potential of regulatory systems to adapt to new xenobiotic compounds.

The transport of chlorobenzoates into the bacterial cell is also a regulated step. In Cupriavidus necator JMP134, an inducible transport system is responsible for the uptake of 3-CB. nih.gov The expression of the transporter gene, benP, is specifically induced by 3-CB and benzoate. nih.gov

The following tables summarize key regulatory proteins and the inducers of various chlorobenzoate catabolic systems.

Table 1: Regulatory Proteins in Chlorobenzoate Catabolism

| Regulatory Protein | Encoded by Gene | Organism | Regulatory Family | Function | Target Gene/Operon |

|---|---|---|---|---|---|

| CbaR | cbaR | Comamonas testosteroni BR60 | MarR | Repressor | cbaABC |

| CbeR | cbeR | Burkholderia sp. NK8 | LysR-type (LTTR) | Activator | cbeABCD |

| XylS | xylS | Pseudomonas putida (TOL plasmid pWW0) | AraC/XylS | Activator | meta-pathway operon |

Table 2: Inducers of Chlorobenzoate Catabolic Gene Expression

| Gene/Operon | Organism | Known Inducers | Non-Inducers/Repressors |

|---|---|---|---|

| cbaABC | Comamonas testosteroni BR60 | 3-Chlorobenzoate, Benzoate (gratuitous), Protocatechuate | 3-Hydroxybenzoate (enhances repression) |

| cbeABCD | Burkholderia sp. NK8 | 3-Chlorobenzoate, 4-Chlorobenzoate, Benzoate, cis,cis-Muconate | 2-Chlorobenzoate |

| xyl operon (via XylS) | Pseudomonas putida | Benzoate, this compound (in xylS mutants) | 3,5-Dichlorobenzoate (in wild-type) |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-chlorobenzoate |

| This compound |

| 3,5-dichlorobenzoate |

| 3-chlorobenzoate |

| 3-hydroxybenzoate |

| 4-chlorobenzoate |

| Benzoate |

| cis,cis-Muconate |

Genetic and Molecular Basis of 3,4 Dichlorobenzoate Catabolism

Identification and Cloning of Catabolic Genes (e.g., clc genes)

The genetic foundation for the degradation of chlorobenzoates, including 3,4-DCBA, lies within specific sets of genes, which have been identified and cloned from various environmental isolates. These genes are often found clustered together, forming catabolic operons.

Several key gene clusters are involved in the aerobic degradation of chlorobenzoates:

cba (B1682559) genes: The cbaABC gene cluster is particularly significant for 3,4-DCBA degradation. nih.govasm.org These genes encode a three-component chlorobenzoate 3,4-(4,5)-dioxygenase system. nih.govasm.org This enzyme system initiates the attack on the aromatic ring. The cbaA gene codes for the terminal oxygenase, cbaB for the reductase, and cbaC for the cis-diol dehydrogenase. researchgate.netnih.gov This pathway converts chlorobenzoates into protocatechuate and its chlorinated derivatives. nih.gov

clc genes: The clcABD operon is responsible for the metabolism of chlorocatechols, which are common intermediates in the degradation of many chlorinated aromatic compounds. nih.gov The clc genes encode enzymes for the ortho-ring fission of these intermediates. nih.gov

fcb genes: The fcb gene cluster is primarily associated with the degradation of 4-chlorobenzoate (B1228818) (4-CBA). It involves a dehalogenase that removes the chlorine atom from the aromatic ring early in the pathway. nih.govasm.org The gene order in some strains is fcbBAC. asm.org

ohb genes: Found in Pseudomonas aeruginosa 142, the ohb genes encode for an oxygenolytic ortho-dehalogenation system capable of acting on 2-chlorobenzoate (B514982) and 2,4-dichlorobenzoate (B1228512). nih.gov

Hybridization studies using DNA probes for these gene clusters have revealed their presence in bacterial isolates from contaminated sites, although the known genotypes often represent less than 10% of the isolates, indicating a high degree of genetic diversity in the microbial communities capable of chlorobenzoate degradation. nih.gov

Organization of Gene Clusters and Operons

The genes responsible for 3,4-DCBA catabolism are typically organized into operons, ensuring the coordinated expression of the necessary enzymes. These operons are often located on mobile genetic elements, which facilitates their spread within microbial communities.

cbaABC Operon: This operon is a prime example of a catabolic gene cluster for chlorobenzoate degradation. In Comamonas testosteroni BR60, the cbaABC genes are located on a large plasmid, pBRC60, as part of a composite transposon designated Tn5271. nih.gov The genes are transcribed in the order cbaA, cbaB, and cbaC. researchgate.net This entire transposon structure is flanked by insertion sequences (IS1071), which are key to its mobility. nih.govresearchgate.net

clc and fcb Operons: The clc, cba, and fcb operons are generally nonhomologous, representing distinct evolutionary solutions for chlorobenzoate degradation. nih.gov They can be found on various genetic loci, including chromosomes, plasmids, and transposons in different bacterial strains. nih.gov For instance, in Pseudomonas sp. strain CBS-3, the 4-CBA dehalogenase pathway genes are organized as the fcbBAC operon. asm.org

ICEclc Element: In Pseudomonas knackmussii B13, the genes for chlorocatechol metabolism are located on a 103 kb self-transmissible integrative and conjugative element (ICE) called ICEclc. unil.ch This element integrates into the host chromosome at specific sites, such as tRNA genes. unil.ch

The organization of these genes into operons and their association with mobile genetic elements like plasmids and transposons are critical for the adaptation of microbial populations to environments contaminated with chlorinated compounds.

Table 1: Key Gene Clusters in Chlorobenzoate Catabolism

| Gene Cluster/Operon | Encoded Pathway/Enzymes | Key Gene(s) | Function | Organism Example |

|---|---|---|---|---|

| cba | Chlorobenzoate 3,4-(4,5)-dioxygenase pathway | cbaA, cbaB, cbaC | Initiates degradation of 3-CBA and 3,4-DCBA | Comamonas testosteroni BR60 |

| clc | Chlorocatechol ortho-ring fission pathway | clcABD | Degrades chlorocatechol intermediates | Pseudomonas putida |

| fcb | 4-Chlorobenzoate dehalogenase pathway | fcbA, fcbB, fcbC | Dehalogenation of 4-CBA | Arthrobacter globiformis |

| ohb | Oxygenolytic ortho-dehalogenation | ohb genes | Dehalogenation of ortho-substituted halobenzoates | Pseudomonas aeruginosa 142 |

| tcb | 1,2,4-Trichlorobenzene degradation | tcbCDEF | Chlorocatechol ortho-cleavage pathway | Pseudomonas sp. P51 |

Horizontal Gene Transfer and Evolutionary Adaptation of Degradative Capabilities

The widespread distribution of genes for degrading xenobiotics like 3,4-DCBA is largely due to horizontal gene transfer (HGT). This process allows for the rapid dissemination of catabolic capabilities among different bacterial species and genera, accelerating their evolution and adaptation to contaminated environments.

The cbaABC operon provides a clear example of HGT in action. Its location on the composite transposon Tn5271 facilitates its movement between plasmids and chromosomes and between different bacterial cells. nih.govresearchgate.net The conservation of the cba genes across various isolates, as revealed by restriction fragment length polymorphism (RFLP) analysis, contrasts with the variability seen in clc and fcb genes, suggesting a more recent spread of the cba genotype. nih.govresearchgate.net

The presence of the insertion sequence IS1071, which flanks Tn5271, in all isolates carrying the cba genes strongly supports the role of this transposon in the horizontal transfer of the degradation pathway. nih.govresearchgate.net Interestingly, IS1071 has also been found in a high proportion of isolates from contaminated sites that carry the clc and fcb genes, indicating that this insertion sequence may be a common vehicle for the mobilization of various catabolic genes in these environments. nih.gov

The success of HGT is not just about the transfer of genes, but also about their successful integration into the recipient's metabolic network. The phylogenetic distribution of the cbaAB genes shows that they have primarily integrated into species of the beta-Proteobacteria that possess a compatible meta-ring-fission pathway for metabolizing the protocatechuate produced by the Cba enzymes. researchgate.net This suggests that natural selection has favored recipients that can effectively link the newly acquired pathway with their existing metabolic capabilities. researchgate.net

Genetic Engineering Approaches for Enhanced Degradation

The understanding of the genetic and molecular basis of 3,4-DCBA degradation has opened up opportunities for genetic engineering to enhance the bioremediation capabilities of microorganisms. These approaches aim to broaden the substrate range of existing enzymes, increase their efficiency, or construct novel degradation pathways.

Rational Enzyme Redesign: One promising strategy is the rational redesign of key enzymes to improve their activity towards specific pollutants. For example, the 4-chlorobenzoate:CoA ligase (CBL), an enzyme involved in a 4-CBA degradation pathway, has been engineered to have a higher affinity and catalytic efficiency for 3,4-dichlorobenzoate. nih.gov By analyzing the enzyme's crystal structure, researchers identified specific amino acid residues in the substrate-binding pocket that could be mutated to better accommodate the 3,4-DCBA molecule. This targeted mutagenesis resulted in enzyme variants with significantly improved kinetic properties for this previously poor substrate. nih.gov

Construction of Hybrid Pathways: Another powerful approach is the construction of novel catabolic pathways by combining genes from different organisms. Polychlorinated biphenyls (PCBs) are often degraded to chlorobenzoates, which can accumulate as dead-end products. To overcome this, researchers have constructed hybrid bacteria that contain the genes for both biphenyl (B1667301) degradation and chlorobenzoate degradation. oup.comasm.org For instance, the recombinant bacterium Pseudomonas acidovorans M3GY was created with the ability to use 3,4'-dichlorobiphenyl (B164837) as a sole carbon source by combining genes for biphenyl oxidation with genes for chlorobenzoate metabolism. oup.com This approach allows for the complete mineralization of the pollutant.

Directed Evolution: The XylS protein, a regulator of the TOL plasmid's meta-cleavage pathway, has been mutated to create variants with broader inducer specificities. pnas.org Some of these mutant regulators can be activated by this compound, which is not an inducer for the wild-type protein. pnas.org Cloning these mutant xylS genes into other bacteria could be used to engineer strains that can catabolize an expanded range of substituted benzoates.

These genetic engineering strategies, grounded in the fundamental knowledge of catabolic gene clusters and their regulation, hold significant promise for developing more effective and robust bioremediation solutions for environments contaminated with this compound and other recalcitrant compounds.

Bioremediation Applications and Strategies for 3,4 Dichlorobenzoate Contamination

Bioaugmentation Strategies with Specialized Degrading Microorganisms

Bioaugmentation involves the introduction of specific, pre-selected microorganisms to a contaminated site to enhance the degradation of target pollutants. mdpi.com Several bacterial strains have been identified for their ability to degrade or transform 3,4-DCB.

Acinetobacter sp. : Strains of Acinetobacter have demonstrated the ability to cometabolize 3,4-DCB. For instance, Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (B1228818) (4-CB), can transform 3,4-DCB into 3-chloro-4-hydroxybenzoate. nih.govoup.com This transformation is a crucial first step, as the resulting intermediate can be further degraded. nih.gov The initial dehalogenation of 3,4-DCB is catalyzed by a 4-CB dehalogenase enzyme, which is inducible by 4-CB. nih.gov However, 3,4-DCB itself does not induce the necessary enzyme, highlighting the importance of a suitable growth substrate for cometabolism to occur. nih.gov

Corynebacterium jeikeium : This bacterium, isolated from a wastewater treatment plant, has shown the capacity to use 3,4-DCB as a sole source of carbon and energy. ccsenet.org Studies have focused on optimizing conditions for its degrading activity, including substrate concentration, temperature, pH, and agitation. ccsenet.org Optimal degradation was observed at a 3mM concentration of 3,4-DCB, a pH of 7.5, a temperature of 37°C, and an agitation rate of 150 rpm. ccsenet.org The degradation proceeds via an ortho ring-cleavage pathway, initiated by a dioxygenase enzyme. ccsenet.org

Edwardsiella tarda : This bacterium can also utilize 3,4-DCB as its sole carbon source. jbarbiomed.com Research has indicated that the degradation of 3,4-DCB by E. tarda is an aerobic process. jbarbiomed.com Optimal conditions for its activity include a pH of 7.5 and an incubation temperature of 42°C. jbarbiomed.com The degradation pathway involves the activity of catechol 1,2-dioxygenase, suggesting an ortho-cleavage mechanism. jbarbiomed.com

Table 1: Specialized Microorganisms for 3,4-Dichlorobenzoate Bioremediation

| Microorganism | Degradation Capability | Key Enzymes/Pathways | Optimal Conditions |

|---|---|---|---|

| Acinetobacter sp. strain 4-CB1 | Cometabolism with 4-chlorobenzoate | 4-CB dehalogenase | Presence of 4-chlorobenzoate as a growth substrate |

| Corynebacterium jeikeium | Sole carbon and energy source | Dioxygenase (ortho ring-cleavage) | 3mM 3,4-DCB, pH 7.5, 37°C, 150 rpm |

| Edwardsiella tarda | Sole carbon and energy source | Catechol 1,2-dioxygenase (ortho-cleavage) | pH 7.5, 42°C, aerobic conditions |

Biostimulation Techniques for Indigenous Microbial Communities

Biostimulation aims to enhance the degradative capabilities of the native microbial populations already present in a contaminated environment. mdpi.com This is typically achieved by adding nutrients, such as nitrogen and phosphorus, and electron acceptors, like oxygen, to overcome environmental limitations. e3s-conferences.orgmdpi.com For 3,4-DCB contamination, biostimulation can be a viable strategy, particularly in soils and sediments where indigenous microorganisms with the potential for chlorobenzoate degradation may exist. epa.gov The success of biostimulation depends on the presence of microorganisms with the appropriate catabolic genes and the effective delivery of amendments to stimulate their growth and activity. e3s-conferences.orgscielo.org.mx The addition of nutrients can significantly increase the rate of biodegradation by creating a more favorable environment for the proliferation of competent degraders. mdpi.com

Bioreactor Systems for Controlled Degradation

Bioreactors offer a controlled environment for the degradation of contaminants like 3,4-DCB, making them particularly suitable for treating contaminated water or slurries. nih.govnih.gov Various bioreactor configurations can be employed, including:

Fluidized Bed Bioreactors: These reactors have been used for the degradation of related compounds like 3,4-dichloroaniline, where microorganisms are immobilized on particles suspended in a fluid stream. nih.gov This design provides a large surface area for microbial growth and efficient mass transfer of the contaminant and oxygen to the biofilm. nih.gov High degradation efficiencies can be achieved with relatively short retention times. nih.gov

Bench-Scale Aerobic Fluidized-Bed Bioreactors: These have been successfully used to biodegrade mixtures of chlorinated compounds, including 3,4-dichloronitrobenzene, a related compound. nih.gov Inoculation with samples from a contaminated site led to the complete biodegradation of the mixture, demonstrating the potential of this reactor type for treating complex waste streams. nih.gov

Field-Scale Bioremediation Demonstrations and Challenges

Transitioning bioremediation strategies from the laboratory to the field presents several challenges. usfq.edu.ec Field-scale applications for chlorinated aromatic compounds have provided valuable insights into the complexities of in-situ bioremediation. epa.gov

Demonstrations:

Field studies on related contaminants like pentachlorophenol (B1679276) (PCP) and polycyclic aromatic hydrocarbons (PAHs) have utilized land treatment units (LTUs), where contaminated soil is treated in lined beds. epa.gov These demonstrations have shown that bioremediation can effectively reduce contaminant levels and toxicity. epa.gov

Challenges:

Bioavailability: The effectiveness of bioremediation can be limited by the low bioavailability of contaminants in soil and sediment, where they can be strongly sorbed to organic matter. usfq.edu.ec

Environmental Conditions: Uncontrolled environmental factors in the field, such as temperature, pH, and moisture, can significantly impact microbial activity and degradation rates. e3s-conferences.org

Competition: Introduced microorganisms in bioaugmentation strategies must be able to compete with the indigenous microbial communities to be effective. e3s-conferences.org

Toxicity: High concentrations of contaminants can be toxic to the degrading microorganisms, inhibiting the bioremediation process. e3s-conferences.org

Monitoring: Assessing the progress and effectiveness of bioremediation in the field can be difficult and requires robust monitoring techniques. seasidesustainability.org

Integration with Physical-Chemical Remediation Technologies

Combining bioremediation with physical-chemical treatment methods can create a more effective and efficient remediation strategy, particularly for complex contamination scenarios. nih.gov

Soil Washing followed by Bioremediation: Soil washing can be used as a pre-treatment step to remove a significant portion of the contaminant mass, reducing the load for subsequent biological treatment. researchgate.net The resulting wash water, containing the contaminant, can then be treated in a bioreactor.

Integration with Advanced Oxidation Processes (AOPs): AOPs, such as Fenton oxidation or persulfate oxidation, can be used to partially oxidize recalcitrant compounds like 3,4-DCB, making them more biodegradable. researchgate.net This can serve as a pre-treatment to enhance the efficiency of subsequent biological degradation.

Immobilization followed by Bioremediation: Physical-chemical methods can be used to immobilize contaminants, preventing their migration while bioremediation takes place over a longer period.

The integration of different technologies can help to overcome the limitations of individual approaches, leading to a more comprehensive and successful remediation of sites contaminated with this compound. nih.govresearchgate.net

Chemical Synthesis and Derivatives of 3,4 Dichlorobenzoate for Research Purposes

Synthetic Methodologies for 3,4-Dichlorobenzoic Acid

3,4-Dichlorobenzoic acid serves as a crucial intermediate in the synthesis of various more complex chemical compounds. Its preparation can be achieved through several established routes, most notably through the oxidation of 3,4-dichlorotoluene (B105583).

Oxidation Reactions (e.g., from 3,4-Dichlorotoluene)

The oxidation of 3,4-dichlorotoluene is a primary method for synthesizing 3,4-dichlorobenzoic acid. wikipedia.org This transformation can be accomplished using various oxidizing agents and catalytic systems. One effective method involves the liquid-phase oxidation of 2,4-dichlorotoluene (B165549) with a gas containing molecular oxygen, such as air or pure oxygen. google.com This reaction is typically carried out in a lower fatty acid solvent like acetic acid, at temperatures ranging from 100 to 220°C, in the presence of a catalyst system containing cobalt, manganese, and bromine. google.com The catalyst amount is generally around 0.05 to 3% by weight based on the 2,4-dichlorotoluene. google.com

Another approach utilizes a Brønsted acid-catalyzed aerobic photo-oxygenation of benzylic C-H bonds. rsc.org For instance, 3,4-dichlorotoluene can be converted to 3,4-dichlorobenzoic acid with a high yield of 92%. rsc.org The reaction is performed under oxygen in acetonitrile (B52724), catalyzed by an acid like methanesulfonic acid. rsc.org

Furthermore, gold nanoparticles supported on titanium dioxide (Au NCs/TiO2) have been shown to catalyze the oxidation of 3,4-dichlorotoluene to 3,4-dichlorobenzoic acid with a high yield of 96.8%. chemicalbook.com This reaction is conducted in water with sodium hydroxide (B78521) and oxygen pressure in an autoclave at 120°C. chemicalbook.com

A summary of different oxidation methods is presented below:

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorotoluene | Molecular Oxygen / Co-Mn-Br catalyst | Acetic Acid | 100-220°C | High | google.com |

| 3,4-Dichlorotoluene | Oxygen / Methanesulfonic acid | Acetonitrile | Not specified | 92% | rsc.org |

| 3,4-Dichlorotoluene | Oxygen / Au NCs/TiO2 | Water | 120°C | 96.8% | chemicalbook.com |

Other Established Synthetic Routes

Besides oxidation, other methods exist for the synthesis of dichlorobenzoic acids. For example, 3,5-dichlorobenzoic acid can be synthesized from benzonitrile (B105546) through a chlorination reaction. google.com Another route involves the reaction of o-aminobenzoic acid with trifluoroacetic acid, followed by chlorination and subsequent reactions to yield 3,5-dichlorobenzoic acid. google.com A more traditional, though less common, method involves heating para-chlorobenzoic acid with antimony pentachloride in a sealed tube. prepchem.com

Preparation of Esters and Other Carboxylic Acid Derivatives (e.g., methyl 3,4-dichlorobenzoate, ethyl this compound)

The carboxylic acid group of 3,4-dichlorobenzoic acid can be readily converted into various derivatives, such as esters. These derivatives are valuable intermediates in organic synthesis.

Methyl this compound can be prepared from 3,4-dichlorobenzoic acid and a methyl ester. biosynth.com It is a solid with a melting point of 46°C. biosynth.com One specific synthesis of a derivative involves reacting methyl this compound with phenylhydrazine (B124118) in the presence of sodium methoxide (B1231860) in methanol (B129727) to produce 3,4-dichlorobenzoic acid phenylhydrazide. prepchem.com

Ethyl this compound is synthesized by the esterification of 3-amino-2,4-dichlorobenzoic acid with ethanol, typically catalyzed by an acid like sulfuric acid under reflux conditions. smolecule.com

The table below summarizes the properties of these two common esters.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Methyl this compound | C8H6Cl2O2 | 205.04 | 46 | biosynth.comnih.gov |

| Ethyl this compound | C9H8Cl2O2 | 219.06 | Not specified | guidechem.com |

Synthesis of Metal Coordination Compounds with this compound Ligands (e.g., Ni(II)-Ln(III) heterometallic clusters)

This compound can act as a ligand to form coordination complexes with various metal ions. These complexes exhibit interesting structural and catalytic properties. A notable example is the formation of heterometallic clusters containing both a d-block transition metal and an f-block lanthanide metal.

Solvothermal reactions involving NiCl₂·6H₂O, Ln(NO₃)₃·nH₂O (where Ln is a lanthanide), 3,4-dichlorobenzoic acid, and 2,2′-bipyridine have been used to synthesize Ni(II)-Ln(III) heterometallic complexes. x-mol.net These reactions have yielded trinuclear and tetranuclear clusters. x-mol.net

Structural Characterization of Coordination Complexes

The structures of these coordination compounds are diverse and influenced by factors such as the size of the lanthanide ion and the position of the halogen substituents on the benzoate (B1203000) ligand. x-mol.net For example, in the Ni(II)-Ln(III) heterometallic complexes, the adjacent polynuclear clusters can be linked by π–π interactions to form one-dimensional supramolecular chains. x-mol.net

In other systems, such as those involving 2,4-dichlorobenzoate (B1228512) ligands, the coordination number of the metal ion can vary. For instance, in a complex with holmium, [Ho(2,4-DClBA)₃bipy]₂, the Ho³⁺ ion has a coordination number of nine. researchgate.net

The structural characteristics of coordination compounds, including coordination number and geometry (e.g., octahedral, tetrahedral, square planar), are key determinants of their physical and chemical properties. numberanalytics.com

Application in Catalysis Research

Coordination compounds, including those with dichlorobenzoate ligands, are widely investigated for their catalytic applications. numberanalytics.com The presence of both a Lewis acidic metal center and Lewis basic groups within the same complex can make them suitable catalysts for various reactions. x-mol.net

For example, certain Ni(II) complexes have been shown to be effective catalysts for the fixation of carbon dioxide into epoxides to produce organic cyclic carbonates. x-mol.net In the context of 3d/4f heterometallic clusters, their cooperative catalytic activity has been demonstrated in Michael addition reactions. acs.orgresearchgate.net Computational studies suggest that in solution, tetrametallic clusters can dissociate into catalytically active dimers, each containing one 3d and one 4f metal that work in concert. acs.org

Analytical Methodologies for the Detection and Quantification of 3,4 Dichlorobenzoate and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. d-nb.info The separation is based on the differential partitioning of components between a mobile phase (a fluid) and a stationary phase (a solid or a liquid supported on a solid). d-nb.infonih.gov This differential migration allows for the isolation of individual compounds from a complex matrix, which is essential for accurate quantification and identification. hyphadiscovery.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of components in a mixture. nist.gov For non-volatile compounds like 3,4-Dichlorobenzoate, a chemical derivatization step is often required to increase their volatility and thermal stability for GC analysis. spectroscopyonline.com

Common derivatization procedures involve converting the carboxylic acid group of this compound into a less polar and more volatile ester. Methylation using reagents like diazomethane (B1218177) is a frequently employed technique for this purpose. nih.gov Other derivatizing agents, such as those used for related compounds, include acetic anhydride, which protects hydroxyl and amine groups, and phenyl boronic acid (PBA), which reacts with diols. d-nb.infomdpi.com The choice of derivatization agent depends on the specific metabolites being targeted. For instance, in the analysis of a drug and its metabolites, including 3,5-dichlorobenzoic acid, methylation with diazomethane was used for the acid metabolite, while other metabolites required different derivatization strategies before GC-MS analysis. nih.gov

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and affinity for the capillary column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio. thermofisher.com GC-MS methods can be highly sensitive and specific, with quantification ranges often in the nanogram per milliliter (ng/mL) level. nih.gov For example, a validated GC-MS method for 3,5-dichlorobenzoic acid and other metabolites demonstrated quantification ranges from 0.5 to 150 ng/mL with good precision and accuracy. nih.gov

Table 1: Derivatization Reagents for GC-MS Analysis of Carboxylic Acids and Related Metabolites

| Derivatization Reagent | Target Functional Group(s) | Typical Application | Reference(s) |

|---|---|---|---|

| Diazomethane | Carboxylic Acids | Methylation to form methyl esters | nih.gov |

| Acetic Anhydride | Hydroxyls, Amines | Acetylation to increase volatility and protect reactive groups | mdpi.com |

| Phenyl Boronic Acid (PBA) | Diols | Forms cyclic boronate esters | d-nb.info |

| Hexamethyldisilazane (HMDS) | Phenols, Amines | Silylation to increase volatility | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of a wide array of compounds, including those that are non-volatile or thermally sensitive. ijraset.com These methods are frequently used for the separation, identification, and quantification of this compound and its metabolites in various matrices. ijraset.comebi.ac.uk UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which operates at higher pressures to achieve faster separations, greater resolution, and improved sensitivity compared to traditional HPLC. ijraset.com

In a typical setup for analyzing this compound, a reverse-phase column (such as a C18 column) is used, where the stationary phase is nonpolar. researchgate.net The mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and/or methanol (B129727) with water, sometimes containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.netnih.gov The compounds are separated based on their hydrophobicity, with more polar metabolites eluting earlier than the parent compound.